molecular formula C14H15F5O2 B1671567 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one CAS No. 1071001-50-7

1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one

Cat. No. B1671567
CAS RN: 1071001-50-7
M. Wt: 310.26 g/mol
InChI Key: CICDFDPOGZQTQB-UHFFFAOYSA-N
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Description

GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is involved in basal cell metabolism and plays a crucial role in various neurological disorders . The compound is known for its high specificity and effectiveness, making it a valuable tool in scientific research.

Scientific Research Applications

Mechanism of Action

GK187 exerts its effects by selectively inhibiting GVIA iPLA2. The inhibition occurs through the binding of GK187 to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This inhibition disrupts the normal metabolic processes involving phospholipase A2, leading to a decrease in the production of pro-inflammatory mediators .

Future Directions

Given the potency and selectivity of GK187 as a GVIA iPLA2 inhibitor, it has potential for use in studying various neurological disorders . Future research could focus on further elucidating the mechanism of action of GK187, as well as its synthesis, physical and chemical properties, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GK187 involves the preparation of polyfluoroalkyl ketone derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

GK187 is produced in a controlled laboratory environment, ensuring high purity and consistency. The production process involves multiple steps, including purification and quality control measures to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

GK187 primarily undergoes inhibition reactions with its target enzyme, GVIA iPLA2. It does not participate in typical chemical reactions like oxidation, reduction, or substitution under standard laboratory conditions .

Common Reagents and Conditions

The inhibition of GVIA iPLA2 by GK187 is achieved under specific conditions, often involving the use of mixed micelle activity assays. The compound is highly selective and effective at very low mole fractions .

Major Products Formed

The primary product of the reaction between GK187 and GVIA iPLA2 is the inhibited enzyme complex. This inhibition is highly specific and does not produce significant by-products .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDFDPOGZQTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348609
Record name 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071001-50-7
Record name 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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